molecular formula C14H17N3 B8562553 2-Methyl-5-piperazin-1-yl-quinoline

2-Methyl-5-piperazin-1-yl-quinoline

Cat. No.: B8562553
M. Wt: 227.30 g/mol
InChI Key: PZNAAXFCMFHGNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-5-piperazin-1-yl-quinoline is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The structure of this compound consists of a quinoline core with a piperazine ring attached at the 5-position and a methyl group at the 2-position. This compound has garnered interest due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-piperazin-1-yl-quinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the Friedländer synthesis is a classical method used to construct the quinoline core. This method involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde in the presence of an acid catalyst.

Another approach is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and an oxidizing agent such as sulfuric acid. The reaction conditions typically require high temperatures and careful control of the reaction environment to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized versions of these synthetic routes. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-piperazin-1-yl-quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse quinoline derivatives.

Scientific Research Applications

2-Methyl-5-piperazin-1-yl-quinoline has several applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of biological pathways and interactions due to its potential bioactivity.

    Medicine: Quinoline derivatives, including this compound, are investigated for their potential as therapeutic agents, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is utilized in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Methyl-5-piperazin-1-yl-quinoline involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as topoisomerases and kinases, which play crucial roles in DNA replication and cell signaling. The piperazine moiety can enhance the compound’s binding affinity to these targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methylquinoline: Lacks the piperazine ring, resulting in different biological properties.

    5-Piperazin-1-ylquinoline: Lacks the methyl group at the 2-position, which can affect its reactivity and bioactivity.

    Chloroquine: A well-known antimalarial drug with a similar quinoline core but different substituents.

Uniqueness

2-Methyl-5-piperazin-1-yl-quinoline is unique due to the presence of both the piperazine ring and the methyl group, which can influence its pharmacokinetic and pharmacodynamic properties. This combination of structural features can enhance its potential as a therapeutic agent and its versatility in chemical synthesis.

Properties

Molecular Formula

C14H17N3

Molecular Weight

227.30 g/mol

IUPAC Name

2-methyl-5-piperazin-1-ylquinoline

InChI

InChI=1S/C14H17N3/c1-11-5-6-12-13(16-11)3-2-4-14(12)17-9-7-15-8-10-17/h2-6,15H,7-10H2,1H3

InChI Key

PZNAAXFCMFHGNR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(=CC=C2)N3CCNCC3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1,1-dimethylethyl 4-(2-methyl-5-quinolinyl)-1-piperazinecarboxylate (D2) (1.1 g) in a 25% solution of trifluoroacetic acid in dichloromethane (10 mL) was stirred at r.t. under an inert atmosphere for 3 hours. The reaction mixture was concentrated under reduced pressure and desalted by means of a 20 g SCX cartridge affording the title compound in 96% yield (0.74 g).
Name
1,1-dimethylethyl 4-(2-methyl-5-quinolinyl)-1-piperazinecarboxylate
Quantity
1.1 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
96%

Synthesis routes and methods II

Procedure details

To a solution of 1,1-dimethylethyl 4-(2-methyl-5-quinolinyl)-1-piperazinecarboxylate in 2-propanol (3 vol) was added dropwise hydrochloric acid (37%, 3 vol). The mixture was stirred at 40° C. for 1.5 hours then concentrated. Water (30 vol) was added and the solution was extracted with ethyl acetate (3×20 vol). The aqueous layer was basified with an aqueous sodium carbonate solution then extracted with dichloromethane (5×40 vol). The combined organic extracts were dried and evaporated to give the title compound as an off-white solid (80% th, 2 steps).
Name
1,1-dimethylethyl 4-(2-methyl-5-quinolinyl)-1-piperazinecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
80%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.